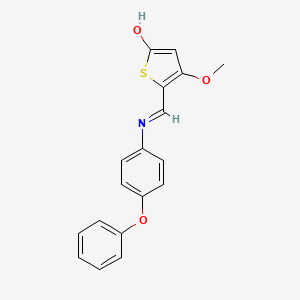![molecular formula C19H22N4O5S B2951706 6-Propyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol CAS No. 946215-54-9](/img/structure/B2951706.png)
6-Propyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Propyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality 6-Propyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Propyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research into pyrimidine derivatives, including compounds structurally related to 6-Propyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol, has shown significant chemical diversity and utility. The preparation and reactions of various 2-arenecarbonylmethylthiopyrimidines have been explored, demonstrating their potential in generating compounds with varying substituents and properties (Hurst, Beaumont, Jones, Kingsley, Patridge, & Rutherford, 1988). Such compounds have been synthesized for further evaluation in various scientific applications, including the potential for biological activity.
Antiproliferative Activity
The synthesis of pyrimidin-4-one derivatives and their evaluation against human cancer cell lines highlight the potential antiproliferative effects of these compounds. A study involving the creation of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated notable activity against several cancer cell lines, suggesting the potential of pyrimidine derivatives for anticancer therapy (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Biological Activities
Further research into thiopyrimidine-glucuronide compounds has showcased promising biological activities. The synthesis of these compounds involved forming a dihydropyrimidine skeleton, indicating their potential in medicinal chemistry for various therapeutic applications (Wanare, 2022).
Molecular Docking and Evaluation
Molecular docking studies have been conducted to assess the potential of pyrimidine derivatives as antimicrobial and anticancer agents. Such studies provide insights into the molecular interactions between these compounds and biological targets, underscoring their utility in drug design and development (Fathima, Vagdevi, Jayanna, Shafeeulla, & Subbaraju, 2021).
Mecanismo De Acción
Target of Action
The primary targets of this compound are proteins and enzymes that play crucial roles in various cellular processes. The Trimethoxyphenyl (TMP) group, a key component of the compound, is known to inhibit several targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby altering their function. For instance, the TMP group fits into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, which is crucial for microtubule formation . Alteration of the TMP moiety can lead to a decrease in the biological activity of such analogs .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For example, it can inhibit tubulin polymerization, which is essential for cell division and structure . It can also affect the function of Hsp90, a chaperone protein involved in protein folding and stability .
Pharmacokinetics
The tmp group, a critical component of the compound, is known to be incorporated in a wide range of therapeutically interesting drugs , suggesting that it may have favorable ADME properties.
Result of Action
The compound’s action results in molecular and cellular effects that can lead to various bioactivity effects. For instance, compounds containing the TMP group have shown notable anti-cancer effects . They have also demonstrated significant efficacy against various pathogens, indicating their potential as anti-parasitic, anti-fungal, and anti-bacterial agents .
Propiedades
IUPAC Name |
4-propyl-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-5-6-12-9-15(24)21-19(20-12)29-10-16-22-18(23-28-16)11-7-13(25-2)17(27-4)14(8-11)26-3/h7-9H,5-6,10H2,1-4H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHUOYFSHQSKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2951625.png)

![(2E)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2951628.png)
![3-(4-chlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951629.png)
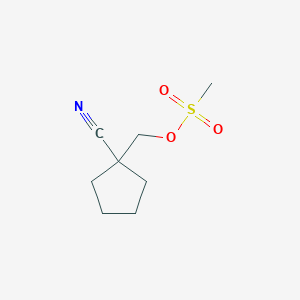
![2-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2951632.png)
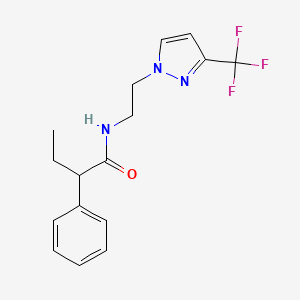
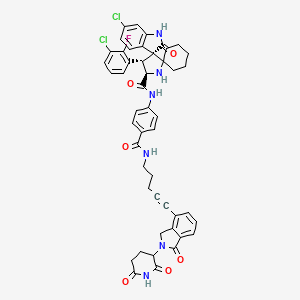
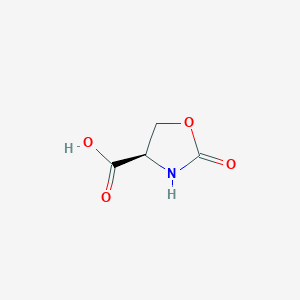

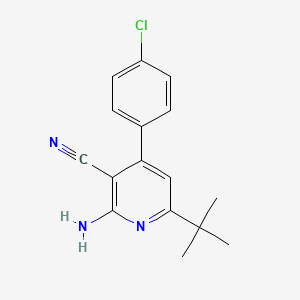

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-phenylethanesulfonamide](/img/structure/B2951645.png)
